N,N'-Bis[(hydroxymethoxy)methyl]urea
Description
N,N'-Bis(methoxymethyl)urea (CAS 141-07-1) is a urea derivative with two methoxymethyl (-CH2-O-CH3) substituents attached to the nitrogen atoms of the urea core. Its molecular formula is C5H12N2O3, with a molecular weight of 148.16 g/mol and a melting point of 101°C . The compound is characterized by its ether-functionalized side chains, which influence its solubility, stability, and reactivity. It is primarily used in industrial and research settings, though its safety profile indicates it is a skin and eye irritant .
Properties
CAS No. |
62174-78-1 |
|---|---|
Molecular Formula |
C5H12N2O5 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1,3-bis(hydroxymethoxymethyl)urea |
InChI |
InChI=1S/C5H12N2O5/c8-3-11-1-6-5(10)7-2-12-4-9/h8-9H,1-4H2,(H2,6,7,10) |
InChI Key |
GMFIJSAWOIPBCX-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)NCOCO)OCO |
Origin of Product |
United States |
Preparation Methods
Formaldehyde-Mediated Hydroxymethylation
The base-catalyzed reaction of urea with formaldehyde under alkaline conditions produces bis(hydroxymethyl)urea, a well-documented intermediate in urea-formaldehyde resin production. This two-step process involves:
- Methylolation : Urea reacts with excess formaldehyde (molar ratio 1:2–1:4) at 50–80°C to form mono- and di-hydroxymethylurea intermediates.
- Condensation : Acidic conditions (pH 4–6) promote the formation of methylene bridges, but premature condensation must be avoided to isolate the bis(hydroxymethyl) product.
For hydroxymethoxy analogs, substituting formaldehyde with glycolaldehyde (HOCH2CHO) could theoretically introduce hydroxymethoxy groups. However, glycolaldehyde’s higher reactivity and tendency to polymerize necessitate stringent temperature control (<30°C) and inert atmospheres to stabilize the intermediate.
Chlorocarbonyl-Based Coupling
Patent CN108299245B outlines a method for synthesizing N,N'-bis(3-dimethylaminopropyl)urea using bis(trichloromethyl)carbonate (triphosgene) as a coupling agent. Adapting this approach for hydroxymethoxy methyl groups might involve:
- Aminolysis : Reacting urea with hydroxymethoxy methylamine (HOCH2OCH2NH2) in the presence of triphosgene to form the desired bis-substituted urea.
- Solvent Selection : Benzene or toluene facilitates azeotropic water removal, critical for driving the reaction to completion.
Table 1: Comparative Reaction Conditions for Urea Derivatives
Purification and Characterization
Isolation Techniques
High-purity this compound requires:
Analytical Validation
- Gas Chromatography (GC) : Used to confirm purity (>98%) and detect residual solvents.
- FT-IR Spectroscopy : Hydroxyl (-OH) stretches at 3200–3400 cm⁻¹ and urea carbonyl (C=O) at 1640–1680 cm⁻¹ verify functional groups.
- X-ray Diffraction (XRD) : Polymorph identification, critical for assessing crystallinity and stability, as seen in N-methylurea studies.
Challenges and Optimization Strategies
Side Reactions and Byproducts
- Over-Methylation : Excess glycolaldehyde may lead to trisubstituted urea or ether-linked oligomers. Stoichiometric ratios (urea:glycolaldehyde 1:2.2) and incremental reagent addition mitigate this.
- Hydrolysis : Hydroxymethoxy groups are prone to hydrolysis under acidic conditions. Maintaining pH 7–8 with bicarbonate buffers preserves integrity.
Solvent Recycling
Toluene and benzene, while effective, pose environmental and health risks. Substituting with cyclopentyl methyl ether (CPME) offers a greener alternative with comparable azeotropic efficiency.
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
Cost Analysis
Table 2: Economic Comparison of Key Reagents
| Reagent | Cost per kg (USD) | Hazard Class | Disposal Cost (USD/kg) |
|---|---|---|---|
| Glycolaldehyde | 120–150 | Corrosive | 8–12 |
| Triphosgene | 200–250 | Toxic | 15–20 |
| Formaldehyde (37% sol.) | 0.50–1.00 | Carcinogenic | 2–4 |
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(hydroxymethoxy)methyl]urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert N,N’-Bis[(hydroxymethoxy)methyl]urea into simpler compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis[(hydroxymethoxy)methyl]urea include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of N,N’-Bis[(hydroxymethoxy)methyl]urea depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds .
Scientific Research Applications
N,N’-Bis[(hydroxymethoxy)methyl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of urea-formaldehyde resins and other polymeric materials.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of N,N’-Bis[(hydroxymethoxy)methyl]urea involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Urea derivatives vary widely based on substituent groups, which dictate their chemical behavior and applications. Below is a detailed comparison of N,N'-Bis(methoxymethyl)urea with structurally related compounds.
Substituent Groups and Structural Variations
N,N'-Bis(methoxymethyl)urea
- Substituents : Methoxymethyl (-CH2-O-CH3) groups.
- Key Properties : Hydrophobic due to ether linkages; moderate reactivity in crosslinking reactions.
- Applications: Potential use in polymer synthesis or as a crosslinking agent.
N,N'-Bis(hydroxymethyl)urea (CAS 140-95-4)
- Substituents : Hydroxymethyl (-CH2-OH) groups.
- Molecular Formula : C3H8N2O3 (MW: 120.11 g/mol).
- Key Properties : More hydrophilic than methoxymethyl analogs due to hydroxyl groups; prone to condensation reactions.
- Applications : Used in resins, adhesives, and textile finishing .
N,N'-Methylenebis(urea) (CAS 13547-17-6)
- Structure : Contains a methylene (-CH2-) bridge linking two urea units.
- Molecular Formula : C3H8N4O2 (MW: 148.12 g/mol).
- Applications : Agricultural formulations or slow-release fertilizers.
N,N′-Bis(trimethylsilyl)urea (CAS 18297-63-7)
- Substituents : Trimethylsilyl (-Si(CH3)3) groups.
- Molecular Formula : C7H18N2OSi2 (MW: 218.40 g/mol).
- Key Properties : Highly lipophilic; used as a silylating agent to protect hydroxyl groups in organic synthesis.
- Applications : Laboratory reagent for derivatization .
N,N′-Bis(4-nitrophenyl)urea
- Substituents : 4-Nitrophenyl aromatic groups.
- Molecular Formula : C13H10N4O5 (MW: 302.24 g/mol).
- Key Properties : Electron-withdrawing nitro groups enhance stability and rigidity.
- Applications : Pharmaceutical intermediates or explosives research .
N,N′-Bis(3-aminophenyl)urea (CAS 101-22-4)
- Substituents: 3-Aminophenyl groups.
- Key Properties: Amino groups enable participation in polymerization or dye synthesis.
Comparative Data Table
Reactivity and Functional Differences
- Hydrophobicity : Methoxymethyl and trimethylsilyl groups increase lipophilicity, making these compounds suitable for organic solvents. Hydroxymethyl and nitro groups enhance polarity .
- Stability : Aromatic substituents (e.g., nitrophenyl) improve thermal stability, while silyl groups offer hydrolytic stability under specific conditions .
- Safety : Methoxymethyl and hydroxymethyl derivatives are irritants, whereas aromatic ureas may pose toxicity risks depending on substituents .
Q & A
Q. How can computational modeling aid in predicting the compound’s crystallographic behavior?
- Methodological Answer : Employ SHELXL for small-molecule refinement and density functional theory (DFT) to predict crystal packing and hydrogen-bonding networks . Validate models against experimental XRD data, focusing on urea backbone conformations and hydroxymethoxy group orientations .
Q. What strategies resolve contradictions in reported toxicity or reactivity data?
- Methodological Answer : Perform comparative studies using standardized assays (e.g., OECD guidelines). For conflicting reactivity data, evaluate experimental conditions (e.g., solvent polarity, temperature) via kinetic analysis . Address toxicity gaps using in vitro models (e.g., Ames test for mutagenicity) and cross-reference SDS entries for hazard consistency .
Q. How does the hydroxymethoxy group influence the compound’s interaction with biological macromolecules?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with proteins/enzymes. Molecular docking simulations (e.g., AutoDock Vina) can identify potential interaction sites, focusing on hydrogen-bonding via the hydroxymethoxy moiety .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
